Product packaging for 1-Chloro-4-isopropyl-3-nitrobenzene(Cat. No.:CAS No. 76611-16-0)

1-Chloro-4-isopropyl-3-nitrobenzene

Cat. No.: B1608874
CAS No.: 76611-16-0
M. Wt: 199.63 g/mol
InChI Key: AOTRFBGCYAXAPY-UHFFFAOYSA-N
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Description

Overview of Nitroaromatic Compounds in Organic Chemistry

Nitroaromatic compounds are a class of organic molecules where a nitro group is directly attached to an aromatic ring. surendranatheveningcollege.com The nitro group is a strong electron-withdrawing group, a property that significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene (B151609). wikipedia.orglkouniv.ac.in Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org Many nitroaromatic compounds are synthesized through nitration, a process involving the reaction of an aromatic compound with a mixture of nitric acid and sulfuric acid. nih.govlkouniv.ac.in

Significance of Substituent Effects on Aromatic Systems

The presence of substituents on an aromatic ring profoundly alters its reactivity and the orientation of subsequent substitution reactions. numberanalytics.comnumberanalytics.com Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups increase the electron density of the ring, thereby activating it towards electrophilic attack and typically directing incoming electrophiles to the ortho and para positions. fiveable.me In contrast, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophiles and generally directing them to the meta position. numberanalytics.comlibretexts.org These effects are a combination of inductive effects (through the sigma bond framework) and resonance effects (through the pi system). libretexts.org

Positional Isomerism in Substituted Nitrobenzenes (e.g., 2-, 3-, and 4-chloronitrobenzene)

Positional isomerism is a key feature of substituted benzenes, where the relative positions of the substituents on the ring lead to different chemical and physical properties. For instance, chloronitrobenzene exists as three distinct isomers: 2-chloronitrobenzene (ortho), 3-chloronitrobenzene (meta), and 4-chloronitrobenzene (para). stackexchange.com The industrial synthesis of chloronitrobenzene typically yields a mixture of the ortho and para isomers, which are then separated. nih.govgoogle.com The distinct properties of these isomers necessitate different purification and handling techniques. google.com The nomenclature of these isomers follows IUPAC guidelines, where substituents are listed alphabetically, and the locants are assigned to give the lowest possible numbering. stackexchange.com

Contextualizing 1-Chloro-4-isopropyl-3-nitrobenzene within Related Chemical Classes

This compound belongs to the class of halogenated nitroaromatic hydrocarbons. nih.gov These compounds are important precursors in the synthesis of various industrial chemicals, including pesticides. nih.gov The presence of a halogen (chloro group), an alkyl group (isopropyl group), and a nitro group on the same benzene ring creates a unique electronic and steric environment. This combination of functional groups makes it a valuable substrate for studying complex substitution reactions and for synthesizing more complex molecules. For instance, the related compound 1-chloro-4-nitrobenzene (B41953) is a known intermediate in the production of azo and sulfur dyes, as well as various pharmaceuticals. nih.govwikipedia.org

Rationale for Dedicated Academic Inquiry into this compound

The specific arrangement of substituents in this compound presents a compelling case for dedicated academic study. The interplay between the electron-withdrawing nitro and chloro groups and the electron-donating isopropyl group influences the regioselectivity of further chemical transformations. Understanding these interactions is crucial for predicting reaction outcomes and designing synthetic pathways for novel compounds. Research into such molecules can lead to the development of new synthetic methodologies and the discovery of molecules with unique properties.

Scope and Objectives of Research on this Specific Compound

The primary objectives of research on this compound would be to fully characterize its physical and chemical properties, develop efficient and selective synthetic routes, and explore its reactivity in various organic reactions. A key area of investigation would be to understand how the combined electronic and steric effects of the chloro, isopropyl, and nitro substituents direct the course of further substitutions on the aromatic ring. This knowledge would be instrumental in utilizing this compound as a building block for more complex and potentially valuable chemical entities.

Physicochemical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and handling. For this compound, these properties are determined by its molecular structure.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
IUPAC Name This compound
CAS Number 76611-16-0

Data sourced from PubChem CID 3018664 nih.gov

Synthesis of this compound

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct placement of each functional group. libretexts.org A plausible synthetic route to this compound would likely involve a series of electrophilic aromatic substitution reactions. One potential pathway could start with the Friedel-Crafts alkylation of a suitable benzene derivative to introduce the isopropyl group, followed by chlorination and then nitration. The order of these steps is critical to ensure the desired regiochemistry, as the directing effects of the existing substituents will guide the position of the incoming group. For example, the synthesis of the related compound 1-chloro-2-methyl-4-nitrobenzene has been achieved through the oxidation of 4-chloroaniline (B138754) to 4-nitrochlorobenzene, followed by methylation. researchgate.netmdpi.com

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by the electronic properties of its substituents. The strong electron-withdrawing nature of the nitro group significantly deactivates the benzene ring towards further electrophilic substitution. lkouniv.ac.in However, this deactivation also makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The chlorine atom, being a halogen, is a deactivating but ortho-, para-directing group for electrophilic substitution. libretexts.org The isopropyl group is an activating, ortho-, para-directing group. numberanalytics.com The interplay of these competing effects makes predicting the outcome of reactions on this molecule a complex but interesting challenge for chemists. For instance, reduction of the nitro group would yield an aniline (B41778) derivative, a common transformation for nitroaromatic compounds. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1608874 1-Chloro-4-isopropyl-3-nitrobenzene CAS No. 76611-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitro-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTRFBGCYAXAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40997940
Record name 4-Chloro-2-nitro-1-(propan-2-yl)benzene
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76611-16-0
Record name 4-Chloro-1-(1-methylethyl)-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isopropyl-3-nitrobenzene
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Record name 4-Chloro-2-nitro-1-(propan-2-yl)benzene
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Record name 1-chloro-4-isopropyl-3-nitrobenzene
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Synthetic Methodologies for 1 Chloro 4 Isopropyl 3 Nitrobenzene

Historical and Current Approaches to Substituted Nitrobenzene (B124822) Synthesis

The synthesis of substituted nitrobenzenes is a cornerstone of modern organic chemistry, providing key intermediates for a wide range of industrial applications, including pharmaceuticals, agrochemicals, and dyes. The approaches to creating these molecules have evolved from classical, often harsh, methods to more refined and selective modern techniques.

Nitration Strategies for Aromatic Precursors

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. The most common method involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). The choice of nitrating agent and reaction conditions is dictated by the reactivity of the aromatic substrate. For instance, the nitration of 4-chlorocumene, a potential precursor to 1-chloro-4-isopropyl-3-nitrobenzene, requires carefully controlled conditions to achieve the desired regioselectivity. Research has shown that the nitration of 4-chlorocumene with fuming nitric acid in the presence of sulfuric acid at low temperatures can yield 4-chloro-5-isopropyl-2-nitrotoluene, highlighting the influence of the activating isopropyl group and the deactivating but ortho, para-directing chloro group.

Alternative nitrating agents have also been explored to improve selectivity and safety. These include nitrogen pentoxide (N₂O₅) and nitronium tetrafluoroborate (B81430) (NO₂BF₄). The use of solid acid catalysts in nitration reactions is a more recent development, offering advantages such as easier separation and reduced environmental impact.

Halogenation Techniques for Aromatic Rings

The halogenation of aromatic compounds is another key transformation in the synthesis of substituted nitrobenzenes. The direct chlorination of aromatic rings is typically achieved using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine atom.

The regioselectivity of halogenation is governed by the directing effects of the substituents already present on the aromatic ring. For example, in the synthesis of this compound, the order of halogenation and nitration is critical. If chlorination is performed on isopropylbenzene (cumene), the isopropyl group directs the incoming chlorine atom to the ortho and para positions. Subsequent separation of the desired p-chlorocumene isomer is then necessary.

Alkylation Procedures, including Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a widely used method for introducing alkyl groups onto an aromatic ring. The reaction typically employs an alkyl halide or an alkene as the alkylating agent and a Lewis acid catalyst. In the context of synthesizing this compound, the introduction of the isopropyl group is a crucial step. This is commonly achieved through the Friedel-Crafts alkylation of benzene (B151609) or a substituted benzene with isopropyl chloride or propene.

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation and carbocation rearrangements. To overcome these issues, alternative catalysts and reaction conditions have been investigated. For instance, the use of solid acid catalysts like zeolites can offer improved selectivity and recyclability.

Multi-Step Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that requires careful planning to ensure the correct arrangement of substituents on the benzene ring.

Sequential Introduction of Functional Groups

A logical synthetic route to this compound starts with the Friedel-Crafts alkylation of benzene to form isopropylbenzene (cumene). This is then followed by chlorination and subsequent nitration. The order of these steps is paramount for achieving the desired isomer.

One documented pathway involves the nitration of 4-chlorocumene. This precursor can be synthesized by the chlorination of cumene (B47948), which yields a mixture of ortho and para isomers that must be separated. The subsequent nitration of p-chlorocumene must be carefully controlled to favor the introduction of the nitro group at the 3-position.

An alternative approach could involve the nitration of cumene first, followed by chlorination. However, the strong activating effect of the isopropyl group would lead to a mixture of ortho- and para-nitrocumene. The subsequent chlorination of this mixture would likely result in a complex array of products, making this a less desirable route.

Regioselectivity Control in Substitution Reactions

The directing effects of the substituents are the primary tool for controlling regioselectivity in the synthesis of this compound. The isopropyl group is an activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. The nitro group is a strongly deactivating meta-director.

In the preferred synthetic pathway starting from p-chlorocumene, the nitration step is directed by both the isopropyl and chloro groups. The powerful activating effect of the isopropyl group strongly favors substitution at the positions ortho to it (positions 3 and 5). The chloro group, while deactivating, also directs to its ortho positions (positions 3 and 5). This combined directing effect strongly favors the introduction of the nitro group at the 3-position, leading to the desired product. The steric hindrance from the bulky isopropyl group also plays a role in disfavoring substitution at the position between the two existing substituents.

Influence of Activating and Deactivating Groups

The regioselectivity of electrophilic aromatic substitution reactions, such as the nitration required to produce this compound, is dictated by the electronic properties of the substituents already present on the benzene ring. These groups can be broadly categorized as either activating or deactivating.

Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comslideshare.net These groups typically direct incoming electrophiles to the ortho and para positions. Examples include alkyl groups like isopropyl (-CH(CH₃)₂), which exert a positive inductive effect (+I). slideshare.net

Deactivating groups , conversely, withdraw electron density from the ring, rendering it less reactive towards electrophiles. masterorganicchemistry.comslideshare.net Halogens, such as chlorine (-Cl), are generally considered deactivating due to their strong negative inductive effect (-I), yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect). slideshare.net The nitro group (-NO₂) is a powerful deactivating group due to both its strong -I and -M (negative mesomeric) effects, and it directs incoming groups to the meta position. slideshare.netassets-servd.host

In the synthesis of this compound, the starting material is typically 4-chlorocumene (4-chloro-1-isopropylbenzene). nih.gov Here, the isopropyl group is an activating group, and the chlorine atom is a deactivating but ortho-, para-directing group. The combined effect of these two substituents directs the incoming nitro group. The isopropyl group strongly activates the positions ortho and para to it. The chlorine atom also directs to its ortho and para positions. The position para to the isopropyl group is already occupied by the chlorine atom. Therefore, the primary sites for electrophilic attack are the positions ortho to the isopropyl group.

Steric Hindrance Considerations

While electronic effects are the primary determinants of regioselectivity, steric hindrance, or the spatial arrangement of atoms, can also play a significant role. Large, bulky groups can physically obstruct the approach of an electrophile to adjacent positions.

In the nitration of 4-chlorocumene, the isopropyl group is bulkier than the chlorine atom. This steric bulk can hinder the approach of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) to the position ortho to the isopropyl group and adjacent to the chlorine atom (the 2-position). Consequently, the nitration is more likely to occur at the other ortho position relative to the isopropyl group (the 3-position), which is less sterically hindered. This leads to the formation of the desired product, this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgmdpi.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Atom Economy and Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants and multiplying by 100. primescholars.com A higher atom economy indicates a more efficient and less wasteful process. primescholars.comrsc.org

For the synthesis of this compound from 4-chlorocumene and nitric acid, the ideal reaction would be:

C₉H₁₁Cl + HNO₃ → C₉H₁₀ClNO₂ + H₂O

Purification Techniques for Synthetic Intermediates and Final Products

After the synthesis, the crude product mixture contains the desired this compound along with unreacted starting materials, isomeric by-products, and residual acids. Purification is therefore a critical step to obtain the final product in high purity.

Common purification techniques include:

Washing: The crude product is often washed with water to remove residual acids and water-soluble impurities. google.com A subsequent wash with a mild base, such as a sodium carbonate solution, can neutralize any remaining acidic traces. google.com

Crystallization: This technique is used to separate the desired product from isomers and other impurities based on differences in their solubility. google.com The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Distillation: For liquid products or intermediates, fractional distillation under vacuum can be employed to separate compounds with different boiling points. google.com

Chromatography: Techniques like column chromatography can be used for the separation of complex mixtures and for obtaining highly pure compounds, although this is more common on a laboratory scale than for industrial production.

The choice of purification method depends on the physical state of the product and the nature of the impurities present. For this compound, a combination of washing and crystallization is often employed to achieve the desired purity.

Advanced Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Isopropyl 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a benzenonium or arenium ion, followed by the loss of a proton to restore aromaticity. msu.edubyjus.commasterorganicchemistry.com The presence of multiple substituents on the ring—chloro, isopropyl, and nitro groups—significantly impacts the molecule's reactivity and the regiochemical outcome of the substitution. ucalgary.ca

Influence of Chloro and Isopropyl Groups on Ring Activation/Deactivation and Directing Effects

The substituents on the 1-Chloro-4-isopropyl-3-nitrobenzene ring exert competing influences on the rate and position of electrophilic attack.

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent at C-4 is an activating group . It donates electron density to the ring through an inductive effect, thereby stabilizing the positively charged benzenonium ion intermediate and increasing the rate of reaction compared to benzene. msu.educhemistry.coach It is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (C-3, C-5) and opposite (C-1) to it.

Chloro Group (-Cl): The chloro substituent at C-1 is a deactivating group . Due to its high electronegativity, it withdraws electron density from the ring via the inductive effect, making the ring less nucleophilic and slowing the reaction rate. msu.edulibretexts.org However, through resonance, its lone pairs can donate electron density to the ring, which stabilizes the benzenonium ion when attack occurs at the ortho (C-2, C-6) and para (C-4) positions. This resonance effect makes halogens ortho-, para-directors despite their deactivating nature. libretexts.org

Nitro Group (-NO₂): The nitro substituent at C-3 is a powerful deactivating group . It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles. chemistry.coachmasterorganicchemistry.com It is a meta-director, guiding incoming electrophiles to the positions meta to it (C-1, C-5).

Combined Directing Effects: When multiple substituents are present, the most strongly activating group generally controls the position of further substitution. masterorganicchemistry.com In this molecule, the activating isopropyl group competes with the deactivating chloro and nitro groups. The available positions for substitution are C-2, C-5, and C-6.

Attack at C-2: Directed by the ortho-directing chloro group.

Attack at C-5: Directed by the ortho-directing isopropyl group and the meta-directing nitro group.

Attack at C-6: Directed by the ortho-directing chloro group.

Reaction Kinetics and Selectivity in EAS Reactions

The kinetics of electrophilic aromatic substitution on this compound are expected to be slow due to the cumulative deactivating effect of the chloro and nitro groups. The rate-determining step is the formation of the high-energy benzenonium intermediate, which is destabilized by electron-withdrawing groups. msu.edumasterorganicchemistry.com

Studies on the nitration of the related compound, 1-chloro-4-isopropylbenzene, reveal important aspects of selectivity. Nitration of 1-chloro-4-isopropylbenzene primarily yields 1-chloro-4-isopropyl-2-nitrobenzene, with the nitro group entering ortho to the activating isopropyl group and meta to the deactivating chloro group. rsc.org A notable side reaction in the nitration of some isopropyl-substituted benzenes is nitrodeisopropylation , where the isopropyl group itself is replaced by a nitro group. rsc.org This occurs through attack by the nitronium ion at the carbon atom bearing the isopropyl group. rsc.org

For this compound, the selectivity of a further substitution would be a delicate balance between the electronic directing effects and steric hindrance from the existing substituents.

Directing Effects of Substituents in this compound
Substituent (Position)TypeDirecting EffectFavored Positions for EAS
Isopropyl (C-4)ActivatingOrtho, ParaC-3, C-5 (ortho)
Chloro (C-1)DeactivatingOrtho, ParaC-2, C-6 (ortho)
Nitro (C-3)Strongly DeactivatingMetaC-1, C-5 (meta)

Theoretical Aspects of Electrophilic Attack and Benzenonium Ion Stability

The regioselectivity of EAS reactions is fundamentally governed by the thermodynamic stability of the possible benzenonium ion intermediates. byjus.comlibretexts.org The distribution of positive charge in the intermediate is key; substituents that can effectively delocalize this charge will favor attack at specific positions. nih.gov

Attack at C-5: This would generate a benzenonium ion where the positive charge can be delocalized onto C-1, C-3, and C-5 itself. The resonance structures place the positive charge adjacent to the electron-donating isopropyl group, which provides stabilization.

Attack at C-2 or C-6: Attack at these positions places the positive charge on carbons where it can be stabilized through resonance by the lone pairs of the chloro group. However, the inductive withdrawal from the adjacent nitro group would be destabilizing.

Theoretical calculations and computational models are used to predict the stability of these intermediates. nih.gov These studies analyze the charge distribution and energy levels of the transition states leading to each isomer, providing insight into the most likely reaction pathway. nih.gov The exceptional stability of the benzene ring, often quantified as aromatic stabilization energy, is temporarily lost in the non-aromatic benzenonium intermediate, explaining why this step is the slowest in the reaction sequence. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the electron-rich nature of benzene typically makes it reactive toward electrophiles, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic attack. wikipedia.orgbyjus.com This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is characteristic of electron-deficient aromatic systems. The nitro group in this compound is a powerful activating group for SNAr, making the ring electrophilic enough to react with nucleophiles. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex . wikipedia.orgyoutube.com This step is typically rate-determining as it disrupts the ring's aromaticity. mdpi.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. wikipedia.org

For SNAr to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. byjus.comlibretexts.org This geometric arrangement allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate. libretexts.org

Displacement of the Nitro Group

Although halogens are more common leaving groups, the nitro group can also be displaced in SNAr reactions. stackexchange.com Its ability to leave is attributed to its strong electron-withdrawing nature, which polarizes the C-N bond and can stabilize the departing NO₂⁻ anion to some extent. The displacement of a nitro group is a known phenomenon in the chemistry of highly nitrated aromatic compounds. stackexchange.com

Displacement of the Chloro Group

The most probable SNAr pathway for this compound involves the displacement of the chloro group. The chlorine atom at C-1 is positioned ortho to the powerfully activating nitro group at C-3. This ortho relationship is ideal for stabilizing the Meisenheimer complex formed upon nucleophilic attack at C-1. libretexts.orglibretexts.org

When a nucleophile attacks the C-1 position, the resulting negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. youtube.com This delocalization significantly lowers the activation energy for the reaction, making the displacement of the chloride ion favorable. libretexts.org Reactions of this type are common for chloronitroarenes, especially when treated with strong nucleophiles like alkoxides, amines, or hydroxides. mdpi.comchegg.com

The general reactivity trend for leaving groups in activated SNAr reactions is often F > Cl ≈ Br > I. nih.gov This inverted order compared to SN2 reactions highlights that the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the leaving group (polarizing the carbon atom), rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov

General Leaving Group Reactivity in Activated SNAr
Leaving GroupRelative ReactivityReason for Reactivity
-FHighestStrongly polarizes the C-X bond, enhancing nucleophilic attack. nih.gov
-NO₂HighStrong electron-withdrawing group, can act as a leaving group. stackexchange.com
-ClModerateGood balance of electronegativity and bond strength for displacement. nih.gov
-BrModerateSimilar reactivity to chloro group. nih.gov
-ILowestLess effective at polarizing the C-X bond for the initial attack. nih.gov

Mechanistic Studies of SNAr Processes

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for substituted aromatic compounds. Unlike nucleophilic aliphatic substitution, the SNAr reaction at a trigonal (sp2 hybridized) carbon of a benzene ring does not proceed via an SN2 mechanism due to the steric hindrance of the aromatic ring. wikipedia.org Instead, it typically follows a multi-step addition-elimination pathway. wikipedia.orgyoutube.com

The viability of an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. The ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgwikipedia.org In the case of this compound, the potent electron-withdrawing nitro group (-NO₂) is located ortho to the chlorine atom (-Cl), which serves as the leaving group. This specific arrangement is crucial for facilitating the reaction. The isopropyl group, being a weak electron-donating group, has a minor deactivating effect, which is overwhelmingly counteracted by the activating nitro group.

The generally accepted mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds as follows:

Nucleophilic Attack: The nucleophile attacks the ipso-carbon, the carbon atom directly bonded to the chlorine leaving group. This initial attack is the rate-determining step and results in the temporary loss of aromaticity in the ring. youtube.com

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized across the carbon framework of the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization for the intermediate, lowering the activation energy of the reaction. The ability of the nitro group to stabilize this additional electron density is fundamental to the reaction's feasibility. wikipedia.org

Elimination and Restoration of Aromaticity: In the final, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

Recent computational and experimental studies have also suggested the possibility of a concerted SNAr (cSNAr) mechanism for some systems. strath.ac.uk In a cSNAr pathway, the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a distinct Meisenheimer intermediate. A concerted mechanism is generally predicted for more electron-rich aromatic systems or with specific nucleophiles. strath.ac.uk For a highly activated substrate like this compound, the stepwise mechanism featuring the Meisenheimer complex is considered the predominant pathway.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds, providing a gateway to various other functional groups and molecular scaffolds. wikipedia.org The reaction can be controlled to yield different products depending on the choice of reducing agents and reaction conditions.

Selective Reduction Pathways (e.g., to hydroxylamine (B1172632), aniline (B41778), azo derivatives)

Reduction to Aniline: The complete reduction of the nitro group to an amino group (-NH₂) is the most common and synthetically valuable pathway. chemrxiv.org This transformation produces 3-amino-4-chloro-1-isopropylbenzene. Various methods exist for this conversion, including catalytic hydrogenation and the use of metal-based reducing agents. wikipedia.orgcommonorganicchemistry.com It is crucial to select conditions that preserve the chloro-substituent, as hydrodehalogenation can be a competing side reaction. mdpi.com

Reduction to Hydroxylamine: The reduction can be halted at the intermediate hydroxylamine stage (-NHOH) through careful selection of reagents and conditions. wikipedia.org This partial, four-electron reduction would yield 1-chloro-4-isopropyl-3-(hydroxylamino)benzene. Reagents such as zinc metal in the presence of aqueous ammonium (B1175870) chloride are known to favor the formation of aryl hydroxylamines. wikipedia.org In industrial catalytic hydrogenations, hydroxylamines can sometimes accumulate, and specific additives may be used to ensure complete reduction to the desired aniline. google.com

Formation of Azo and Azoxy Derivatives: Under certain conditions, bimolecular condensation products can be formed. These reactions occur between partially reduced intermediates. For example, the reaction of a nitroso intermediate with a hydroxylamine intermediate can lead to the formation of an azoxy compound (-N=N(O)-), which can be further reduced to an azo compound (-N=N-). Metal hydrides like lithium aluminum hydride (LiAlH₄), which are typically not used for reducing aryl nitro compounds to anilines, tend to produce these azo products. commonorganicchemistry.com

The table below summarizes various reduction pathways for a generic nitroarene, which are applicable to this compound.

Target ProductGeneral Reagents & ConditionsIntermediate StagesReference
AnilineH₂, Pd/C, PtO₂, or Raney Ni; Fe or SnCl₂ in acidNitroso, Hydroxylamine wikipedia.orgcommonorganicchemistry.com
HydroxylamineZn/NH₄Cl; Electrolytic reductionNitroso wikipedia.org
Azo/Azoxy CompoundLiAlH₄; NaBH₄/Transition Metal ComplexesNitroso, Hydroxylamine commonorganicchemistry.comrug.nljsynthchem.com

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics due to its efficiency and the clean nature of the process. mdpi.com The reaction involves treating the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. rsc.org

The mechanism for the catalytic hydrogenation of this compound on a catalyst surface (e.g., Platinum, Palladium, or Nickel) is generally understood to proceed through a sequence of steps:

Adsorption: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The reduction occurs in a stepwise manner through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine group (-NHOH). The final step involves the reduction of the hydroxylamine to the target amine (-NH₂). chemrxiv.org The N-O bond cleavage required to convert the hydroxylamine intermediate is often the rate-limiting step. chemrxiv.org

Desorption: The final product, 3-amino-4-chloro-1-isopropylbenzene, desorbs from the catalyst surface, freeing the active sites for further reaction cycles.

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is achieving high selectivity. The desired reaction is the reduction of the nitro group without cleavage of the carbon-halogen bond (hydrodehalogenation). mdpi.com The selectivity is influenced by the choice of catalyst, solvent, temperature, and H₂ pressure. For instance, Raney nickel is often used in place of palladium on carbon (Pd/C) for substrates where dehalogenation is a concern. commonorganicchemistry.com Recent research has also explored metal-free catalysts, such as N-doped carbons, which have demonstrated 100% selectivity for the hydrogenation of the nitro group in 1-chloro-4-nitrobenzene (B41953), avoiding hydrodehalogenation entirely. mdpi.com

Catalyst SystemKey CharacteristicsSelectivity NoteReference
Palladium on Carbon (Pd/C)Highly active, common choice.Can sometimes cause hydrodehalogenation. commonorganicchemistry.com
Raney NickelEffective, often preferred for halogenated substrates.Lower tendency for dehalogenation of chlorides. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂)Adam's catalyst, very effective.Can be used for both aliphatic and aromatic nitro groups. wikipedia.org
N-Doped CarbonsMetal-free alternative.Shows high selectivity for nitro group reduction over dehalogenation. mdpi.com

Electrochemical Reduction Mechanisms

Electrochemical methods offer an alternative, "green" pathway for the reduction of nitroaromatics, potentially allowing for greater control over the reaction by tuning the applied electrical potential. rug.nl The reduction of nitrobenzene (B124822) and its derivatives at an electrode surface has been studied extensively. rug.nlxmu.edu.cn

The mechanism is generally accepted to proceed via two main steps involving electron and proton transfers:

First Reduction Stage: The nitro group undergoes a four-electron, four-proton reduction to form the corresponding phenylhydroxylamine. This process is believed to occur via a highly reactive nitrosobenzene (B162901) intermediate, which is rapidly reduced further. rug.nl

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Second Reduction Stage: The phenylhydroxylamine intermediate is subsequently reduced in a two-electron, two-proton step to yield the final aniline product. rug.nl

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Oxidation Reactions of this compound and its Derivatives

While the aromatic ring of this compound is deactivated towards electrophilic attack and generally resistant to oxidation due to the electron-withdrawing nitro group, the alkyl side chain is susceptible to oxidation. vaia.com

The isopropyl group possesses a benzylic hydrogen atom (the hydrogen on the carbon directly attached to the benzene ring). Alkyl chains containing at least one benzylic hydrogen can be oxidized to a carboxylic acid group (-COOH) by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or alkaline conditions, followed by an acidic workup. vaia.com

In the case of this compound, treatment with a strong oxidizing agent like hot, alkaline KMnO₄ would lead to the oxidation of the isopropyl group. The benzene ring and its chloro and nitro substituents would remain intact under these conditions. The expected product of this reaction is 2-chloro-5-nitrobenzoic acid .

Starting MaterialReagent/ConditionsProductReference
This compound1. KMnO₄, OH⁻, Δ 2. H₃O⁺2-Chloro-5-nitrobenzoic acid vaia.com

Radical Reactions and Decomposition Pathways

Nitroaromatic compounds can undergo radical reactions under specific conditions. For instance, the formation of anion-radicals has been implicated as a step in certain nucleophilic aromatic substitution reactions. oecd.org

The decomposition of this compound can be initiated by heat or light. Like many nitroaromatic compounds, it has the potential for energetic decomposition under high temperatures.

Thermal Decomposition: In the event of a fire or significant heating, thermal decomposition can occur, releasing toxic and corrosive gases. These hazardous decomposition products include hydrogen chloride, chlorine, and various nitrogen oxides (NOx). aarti-industries.com

Photochemical Decomposition: Nitroaromatic compounds can absorb UV light, leading to photochemical degradation. Studies on the related compound 1-chloro-4-nitrobenzene have shown that irradiation can result in the formation of products such as 4-chloro-2-nitrophenol (B165678) and 4-chlorophenol, indicating that both substitution and cleavage reactions can occur. nih.gov Similar pathways could be anticipated for this compound, potentially leading to a more complex mixture of degradation products due to the presence of the isopropyl group.

Unimolecular Decomposition Analysis

The thermal decomposition of nitroaromatic compounds is a complex process that can be initiated through several competing pathways. The predominant mechanism is highly dependent on factors such as temperature, pressure, and the nature and position of substituents on the aromatic ring. For this compound, two primary unimolecular decomposition pathways are anticipated, based on studies of analogous molecules like nitrobenzene. nih.govkaust.edu.sa

The first and most direct pathway is the homolytic cleavage of the carbon-nitro (C–NO₂) bond to yield a phenyl radical and nitrogen dioxide (NO₂). nih.govkaust.edu.sa This reaction is often the rate-determining step in the gas-phase decomposition of many nitroaromatic compounds at high temperatures. kaust.edu.sa

A second significant pathway involves a nitro-nitrite isomerization, where the nitro group rearranges to a nitrite (B80452) group (-ONO), followed by the cleavage of the oxygen-nitrogen (O–N) bond to produce a phenoxy radical and nitric oxide (NO). nih.govkaust.edu.sa

Theoretical investigations on nitrobenzene have shown that the direct C–N bond dissociation has a lower activation energy compared to the nitro-nitrite isomerization pathway. nih.gov The presence of substituents on the aromatic ring can influence the competition between these decomposition channels. In this compound, the isopropyl group is an electron-donating group, while the chlorine atom and the nitro group are electron-withdrawing. The positions of these substituents (meta to each other) suggest that their electronic effects on the C–NO₂ bond strength might be less pronounced than if they were in ortho or para positions, where resonance effects are more significant. nih.gov

It is also important to note that in the condensed phase, bimolecular reactions, such as intermolecular hydrogen abstraction, can become a dominant decomposition mechanism, potentially leading to lower activation energies compared to unimolecular pathways. huji.ac.il

Table 1: Anticipated Primary Unimolecular Decomposition Pathways for this compound

PathwayDescriptionProducts
1 Homolytic C–NO₂ bond cleavage4-Chloro-2-isopropylphenyl radical + Nitrogen dioxide (NO₂)
2 Nitro-nitrite isomerization followed by O–N cleavage4-Chloro-2-isopropylphenoxy radical + Nitric oxide (NO)

This table is constructed based on established decomposition mechanisms for analogous nitroaromatic compounds.

Strategic Derivatization and Functionalization of 1 Chloro 4 Isopropyl 3 Nitrobenzene

Synthesis of Key Derivatives via Transformations of Nitro, Chloro, and Isopropyl Moieties

The inherent reactivity of the nitro, chloro, and isopropyl groups on the benzene (B151609) ring enables the synthesis of a variety of key derivatives, including anilines, phenols, ethers, and carboxylic acids.

The most direct transformation of 1-Chloro-4-isopropyl-3-nitrobenzene is the reduction of its nitro group to form an amine. This reaction yields 4-chloro-2-isopropylaniline, a valuable synthetic intermediate. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several effective methods available. Commonly employed techniques include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in HCl. prepchem.com

For instance, the reduction of the related compound 4-Chloro-N-isopropyl-2-nitroaniline to 2-amino-4-chloro-N-isopropylaniline is effectively achieved using zinc powder and concentrated hydrochloric acid in ethanol. prepchem.com This method highlights a common strategy for selectively reducing the nitro group while preserving the chloro substituent on the aromatic ring.

Table 1: Representative Methods for Nitro Group Reduction
Reagent SystemTypical ConditionsProductNotes
H₂, Pd/CMethanol or Ethanol, Room Temperature, 1-4 atm H₂4-chloro-2-isopropylanilineHigh yield, clean reaction. Potential for dehalogenation with prolonged reaction times.
Fe, HCl or NH₄ClWater/Ethanol, Reflux4-chloro-2-isopropylanilineCost-effective and widely used in industrial processes.
SnCl₂·2H₂OEthanol, Reflux4-chloro-2-isopropylanilineEffective under milder conditions.

The chloro substituent at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the ortho position. libretexts.org This activation allows for the displacement of the chloride ion by nucleophiles such as hydroxide or alkoxides to form phenolic and ethereal derivatives, respectively.

The reaction with a hydroxide source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), under heating, leads to the formation of 2-isopropyl-5-nitrophenol. nih.gov Similarly, reacting this compound with sodium alkoxides (NaOR), such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), yields the corresponding 1-alkoxy-4-isopropyl-3-nitrobenzene derivatives. google.com The reactivity in SNAr reactions is significantly enhanced because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

Table 2: Synthesis of Phenolic and Ethereal Derivatives
NucleophileTypical ConditionsProduct
NaOH (aq)Heat, often under pressure2-isopropyl-5-nitrophenol
CH₃ONaMethanol, Reflux1-methoxy-4-isopropyl-3-nitrobenzene
C₂H₅ONaEthanol, Reflux1-ethoxy-4-isopropyl-3-nitrobenzene

The isopropyl group attached to the aromatic ring can be oxidized to a carboxylic acid group, a transformation that converts the alkylbenzene moiety into a benzoic acid derivative. This reaction typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidification, or hot nitric acid. The product of this oxidation is 4-chloro-3-nitrobenzoic acid. While the electron-withdrawing nature of the nitro and chloro groups can make the ring more resistant to oxidation, the benzylic position of the isopropyl group is susceptible to attack under sufficiently vigorous conditions.

The synthesis of 4-chloro-3-nitrobenzoic acid is well-documented, although typically achieved through alternative routes such as the nitration of 4-chlorobenzoic acid. prepchem.com However, the oxidation of the isopropyl group on this compound represents a direct, albeit potentially lower-yielding, pathway to this important synthetic intermediate.

Exploiting Reactivity for Molecular Complexity Building

The functional groups of this compound and its primary derivatives serve as handles for constructing more complex molecules, particularly through carbon-carbon bond-forming reactions. The chloro substituent is particularly suitable for transition-metal-catalyzed cross-coupling reactions. For example, related compounds like 4-nitrochlorobenzene are known to be favorable substrates for such transformations. wikipedia.org Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to introduce new carbon frameworks at the C1 position, significantly increasing molecular complexity.

Furthermore, the amination product, 4-chloro-2-isopropylaniline, is a versatile precursor. The amino group can be acylated or used as a nucleophile. More importantly, it can undergo diazotization to form a diazonium salt. This intermediate can then be subjected to a wide array of Sandmeyer or related reactions to introduce a variety of substituents (e.g., -CN, -Br, -OH, -F) in place of the original amino group, further diversifying the available derivatives.

Regioselective Functionalization Techniques

Further functionalization of the this compound ring via electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The interplay between these groups allows for a high degree of regioselectivity.

Isopropyl Group (-CH(CH₃)₂): An activating, ortho-, para-director.

Chloro Group (-Cl): A deactivating, ortho-, para-director.

Nitro Group (-NO₂): A strongly deactivating, meta-director.

The available positions for substitution are C2, C5, and C6. The directing effects of the three groups converge to strongly favor electrophilic attack at the C5 position. This position is:

ortho to the activating isopropyl group.

para to the ortho-, para-directing chloro group.

meta to the deactivating nitro group.

This confluence of directing influences makes the C5 position the most nucleophilic and sterically accessible site on the ring. Therefore, reactions such as halogenation, nitration, or sulfonation are expected to proceed with high regioselectivity to yield 1-chloro-5-substituted-4-isopropyl-3-nitrobenzene derivatives.

Development of Novel Synthetic Building Blocks

The primary derivatives of this compound are themselves valuable building blocks for the synthesis of more elaborate chemical structures, including pharmaceuticals, agrochemicals, and materials.

4-chloro-2-isopropylaniline: Substituted anilines are foundational components in the synthesis of a vast number of compounds. This particular aniline (B41778), with its specific substitution pattern, can be used to synthesize heterocyclic compounds like quinolines or as an intermediate for active pharmaceutical ingredients. For example, substituted anilines such as 4-chloroaniline (B138754) are used in the preparation of complex intermediates for antiviral drugs. google.com

2-isopropyl-5-nitrophenol: This derivative combines the functionalities of a phenol and a nitroaromatic. Reduction of the nitro group would yield 5-amino-2-isopropylphenol, a compound with potential applications as a dye precursor, a photographic developer, or an intermediate for specialized polymers.

4-chloro-3-nitrobenzoic acid: This benzoic acid derivative is a highly versatile building block. The carboxylic acid function can be readily converted into esters, amides, or acid chlorides. The nitro and chloro groups can be further manipulated, as previously described. This compound has been utilized in the synthesis of advanced materials, such as unsymmetrical bent-core compounds that exhibit liquid crystal properties. rsc.org The ability to selectively react at each of its functional sites makes it a powerful tool for creating complex, multifunctional molecules.

Computational and Theoretical Chemistry Studies on 1 Chloro 4 Isopropyl 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. These calculations solve the Schrödinger equation for the given arrangement of atoms, providing insights into orbital energies and electron distribution. For 1-Chloro-4-isopropyl-3-nitrobenzene, such calculations would reveal how the interplay of the chloro, isopropyl, and nitro functional groups influences the electronic properties of the benzene (B151609) ring.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

A HOMO-LUMO analysis for this compound would involve:

Calculating Orbital Energies: Determining the energy levels of the HOMO and LUMO.

Determining the Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive and easily polarizable.

Mapping Orbital Distributions: Visualizing the spatial distribution of the HOMO and LUMO across the molecule. This would show which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO), indicating likely sites for electrophilic and nucleophilic attack.

This analysis would elucidate the intramolecular charge transfer characteristics of the molecule.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Quantum chemical calculations can determine the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment.

An electrostatic potential (ESP) map is a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red regions typically indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the nitro group.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These might be found around the hydrogen atoms of the benzene ring and isopropyl group.

An ESP map for this compound would provide a clear, intuitive picture of its charge distribution and identify the most probable sites for intermolecular interactions.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of many-body systems, including molecules. It is particularly valuable for studying reaction mechanisms, as it can be used to calculate the geometries and energies of reactants, products, and transition states.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. DFT calculations can locate and characterize the transition state structure for a given reaction involving this compound. This involves identifying a stationary point on the potential energy surface that has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. Characterizing the transition state is crucial for understanding how a chemical transformation takes place.

Activation Energy and Reaction Pathway Computations

By calculating the energies of the reactants and the transition state, DFT can be used to determine the activation energy of a reaction. The activation energy is a key factor in determining the reaction rate. Lower activation energies correspond to faster reactions.

Furthermore, DFT can be used to map out the entire reaction pathway, tracing the minimum energy path that connects reactants to products via the transition state. This provides a detailed, step-by-step understanding of the chemical process, including the formation and breaking of bonds. For this compound, this could be applied to study reactions such as nucleophilic aromatic substitution.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT and other quantum chemical methods can accurately predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted shifts for this compound would help in the assignment of signals in an experimental NMR spectrum.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared (IR) spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes associated with its functional groups (e.g., C-Cl stretch, N-O stretch, C-H bends).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations provide the excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum and understand the electronic transitions responsible for the observed absorption bands.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational behavior and intermolecular interactions of this molecule can be inferred from studies on structurally related substituted nitrobenzenes. MD simulations provide valuable insights into the dynamic nature of molecules, allowing for the exploration of conformational landscapes and the characterization of non-covalent interactions that govern the condensed-phase properties of the compound.

For this compound, a key aspect of its conformational flexibility revolves around the rotation of the isopropyl and nitro groups relative to the benzene ring. The bulky isopropyl group is expected to exhibit significant steric hindrance, influencing the preferred orientation of the adjacent nitro group. Molecular dynamics simulations of similar molecules, such as nitrobenzene (B124822), have been employed to understand the substrate positioning within enzyme active sites, highlighting the importance of specific intermolecular interactions. nih.govnih.govacs.orgresearchwithrutgers.com For instance, hydrogen bonding between the nitro group and amino acid residues can play a crucial role in orienting the molecule for a reaction. nih.govacs.org

Quantitative Structure-Reactivity Relationships (QSRR)

The reactivity of this compound in various chemical reactions would be influenced by the combined effects of the chloro, isopropyl, and nitro groups. These substituents modulate the electron density of the aromatic ring and can sterically hinder the approach of reactants. Descriptors used in QSRR models for similar compounds often include electronic parameters (such as Hammett constants, partial atomic charges), steric parameters (like molar volume or surface area), and topological indices.

Hammett Constant Correlations

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted benzene derivative to that of the unsubstituted compound through the equation:

log(k/k₀) = σρ

where k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

The Hammett constants for these substituents at the meta and para positions are well-established.

SubstituentPositionHammett Constant (σ)
Nitro (NO₂)meta0.71
Nitro (NO₂)para0.78
Chloro (Cl)meta0.37
Chloro (Cl)para0.23
Isopropyl (CH(CH₃)₂)meta-0.07
Isopropyl (CH(CH₃)₂)para-0.15

Data compiled from various sources.

For this compound, the substituents are located at positions that are not standard meta or para relative to a reaction center on the ring itself. However, these constants give a quantitative measure of their individual electronic influence. The strong electron-withdrawing nature of the nitro group at position 3 and the chloro group at position 1 will significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Steric and Electronic Effects of Substituents

The reactivity and properties of this compound are governed by a combination of steric and electronic effects imparted by its three substituents.

Electronic Effects:

Nitro Group (-NO₂): This is a powerful deactivating group, meaning it reduces the reactivity of the benzene ring towards electrophilic aromatic substitution. doubtnut.comquora.comquora.comsarthaks.comvedantu.com It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). doubtnut.comquora.comquora.comsarthaks.comvedantu.com The resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. sarthaks.comvedantu.comchemistrysteps.com

Chloro Group (-Cl): The chloro group is also deactivating due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M), which directs incoming electrophiles to the ortho and para positions. chemistrysteps.com

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl group is weakly activating, donating electron density to the ring through an inductive effect (+I). This makes the ring more reactive towards electrophiles and directs substitution to the ortho and para positions.

In this compound, the cumulative electronic effect is a significant deactivation of the ring due to the presence of two strong electron-withdrawing groups (nitro and chloro).

Steric Effects:

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is sterically bulky. acs.orgmdpi.comresearchgate.net This steric hindrance can significantly influence the regioselectivity of reactions. For instance, it can impede the approach of a reactant to the adjacent positions (ortho positions relative to the isopropyl group). chemistrysteps.comacs.orgmdpi.comresearchgate.netlibretexts.org In this compound, the isopropyl group at position 4 will sterically hinder positions 3 and 5.

Nitro Group (-NO₂): While not as large as the isopropyl group, the nitro group can also exert steric effects, particularly when considering the planarity of the system and interactions with adjacent substituents.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Chloro 4 Isopropyl 3 Nitrobenzene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 1-chloro-4-isopropyl-3-nitrobenzene from complex mixtures and for its precise quantification. Gas and liquid chromatography, often coupled with highly sensitive detectors, provide the necessary resolution and selectivity for its analysis.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the analytical objective, such as routine quantification or structural confirmation.

Flame Ionization Detector (FID): The FID is a widely used detector for organic compounds. While it offers high sensitivity and a wide linear range, it is a non-selective detector. For the analysis of this compound, FID can be employed for quantitative analysis in samples where the compound is present in relatively high concentrations and the matrix is not overly complex.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens and nitro groups. scioninstruments.comwikipedia.org This makes it an exceptionally suitable detector for the trace analysis of this compound. scioninstruments.comwikipedia.org The presence of both a chlorine atom and a nitro group in the molecule leads to a strong response from the ECD, enabling very low detection limits, often in the picogram range. researchgate.netgcms.cz This high sensitivity is advantageous for environmental monitoring or impurity analysis. researchgate.netgcms.cz

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantification but also definitive identification through the mass spectrum of the compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2) and other fragments. nih.gov The presence of chlorine would be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments.

Table 1: Anticipated GC Parameters and Detectability for this compound

Parameter Gas Chromatography (GC)
Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250-280 °C
Oven Temperature Program A temperature gradient, for instance, starting at 100°C and ramping up to 280°C, would be suitable to ensure good separation.
Carrier Gas Helium or Hydrogen at a constant flow rate
Flame Ionization Detector (FID) Good for quantification, less sensitive for trace analysis compared to ECD.
Electron Capture Detector (ECD) High sensitivity and selectivity for this compound due to the chloro and nitro groups. scioninstruments.com
Mass Spectrometry (MS) Provides structural confirmation through fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of organic compounds, including nitroaromatics. It is particularly useful for less volatile or thermally labile compounds.

UV Detection: Nitroaromatic compounds, including this compound, possess strong chromophores, making them readily detectable by UV spectroscopy. rsc.orgresearchgate.net The UV spectrum is characterized by strong absorption bands, and a specific wavelength can be chosen for selective detection and quantification. rsc.orgresearchgate.net Reversed-phase HPLC, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach for separating such compounds. sielc.commdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers enhanced selectivity and sensitivity, and provides molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique for LC-MS. For nitroaromatic compounds, ESI can be used to generate molecular ions or adducts that can be further analyzed by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) can provide even greater specificity by monitoring specific fragmentation transitions of the parent ion. researchgate.netnih.gov

Table 2: Typical HPLC Conditions for the Analysis of Nitroaromatic Compounds

Parameter High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.
Flow Rate 0.8 - 1.2 mL/min
Detection UV detection at a wavelength corresponding to the compound's maximum absorbance (typically in the range of 254-280 nm for nitroaromatics). Mass spectrometry (ESI-MS or ESI-MS/MS) for high selectivity and structural information. nih.gov
Injection Volume 5 - 20 µL

Microextraction Techniques (e.g., DLLME)

To enhance the concentration of this compound from dilute samples, such as environmental water, and to minimize matrix effects, microextraction techniques are employed prior to chromatographic analysis. Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient sample preparation method. researchgate.net In DLLME, a small amount of an extraction solvent and a disperser solvent are injected into the aqueous sample, forming a cloudy solution. researchgate.net The analyte is extracted into the fine droplets of the extraction solvent, which are then collected by centrifugation and analyzed by GC or HPLC. This technique offers high enrichment factors and requires minimal solvent consumption.

Spectroscopic Methods for Structural Elucidation and Purity Assessment (excluding basic identification data)

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of this compound and for assessing its purity. Advanced applications of these methods provide detailed insights into the molecular architecture and vibrational characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (advanced principles and applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Advanced NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would provide information about the number and types of protons and their neighboring atoms. The aromatic region would show signals corresponding to the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their relative positions. The isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the methyl protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, for example, confirming the connectivity within the isopropyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the isopropyl group and the benzene ring, and for confirming the relative positions of the chloro and nitro substituents. For instance, correlations would be expected between the isopropyl methine proton and the aromatic carbons it is attached to and its neighbors.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR
Isopropyl-CH₃ 1.2 - 1.4 Doublet
Isopropyl-CH 3.0 - 3.5 Septet
Aromatic-H 7.5 - 8.5 Multiplets The exact shifts and coupling constants depend on the substitution pattern.
¹³C NMR
Isopropyl-CH₃ 22 - 25
Isopropyl-CH 33 - 38
Aromatic-C 120 - 155 The carbons attached to the nitro and chloro groups will be significantly shifted.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The nitro group gives rise to strong and distinct asymmetric and symmetric stretching vibrations. The C-Cl stretching vibration would also be present, although it can sometimes be weak. The aromatic ring shows characteristic C-H and C=C stretching and bending vibrations. The substitution pattern on the benzene ring influences the positions of the out-of-plane C-H bending vibrations, which can provide clues about the relative positions of the substituents.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While vibrations that cause a change in dipole moment are strong in the IR, vibrations that cause a change in polarizability are strong in the Raman spectrum. For this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are expected to show strong Raman signals. researchgate.netnih.gov The C-Cl stretch may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Nitro (NO₂) Group Asymmetric Stretch 1520 - 1560 Strong Medium
Symmetric Stretch 1340 - 1380 Strong Strong
Aromatic Ring C-H Stretch 3000 - 3100 Medium Strong
C=C Stretch 1400 - 1600 Medium-Strong Medium-Strong
C-H Out-of-Plane Bending 750 - 900 Strong Weak
Isopropyl Group C-H Stretch 2850 - 2970 Strong Strong
Chloro (C-Cl) Group C-Cl Stretch 600 - 800 Medium-Weak Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique provides the exact mass of the molecule and offers insights into its structural components through the analysis of fragmentation patterns.

The molecular formula for this compound is C₉H₁₀ClNO₂. nih.gov Based on this, the computed molecular weight is 199.63 g/mol , and the monoisotopic mass is 199.0400063 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental composition with high accuracy.

When subjected to ionization in a mass spectrometer, typically through Electron Ionization (EI), the molecule undergoes predictable fragmentation. The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the intact molecule, and several fragment ions. The analysis of these fragments helps to confirm the arrangement of the substituent groups on the benzene ring.

Expected Fragmentation Pattern:

The primary fragmentation pathways for this compound would likely involve the loss of its functional groups. Key expected fragments include:

Loss of the nitro group (-NO₂): A fragment resulting from the cleavage of the C-N bond, leading to the [M - NO₂]⁺ ion.

Loss of the isopropyl group (-CH(CH₃)₂): Fragmentation involving the loss of the isopropyl radical, resulting in the [M - C₃H₇]⁺ ion.

Loss of a methyl group from the isopropyl moiety (-CH₃): A common fragmentation for isopropyl-substituted compounds, leading to a stable secondary carbocation [M - CH₃]⁺.

Loss of chlorine (-Cl): Cleavage of the C-Cl bond to form the [M - Cl]⁺ ion.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification, even in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion FormulaMass of Lost Neutral Fragment (Da)Description
[C₉H₁₀Cl]⁺46.01Loss of the nitro group (NO₂)
[C₆H₄ClNO₂]⁺43.09Loss of the isopropyl group (C₃H₇)
[C₈H₇ClNO₂]⁺15.02Loss of a methyl group (CH₃)
[C₉H₁₀NO₂]⁺35.45Loss of a chlorine atom (Cl)

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The absorption spectrum provides information about the nature of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted nitrobenzene (B124822) chromophore. Nitroaromatic compounds typically display distinct absorption bands corresponding to n→π* and π→π* transitions. rsc.orguni-muenchen.de

π→π Transitions:* These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and nitro group. For substituted nitrobenzenes, strong absorptions are typically observed around 250 nm. rsc.orguni-muenchen.de

n→π Transitions:* These are lower-intensity (often termed "forbidden") transitions. They involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group) into a π* antibonding orbital. This transition appears as a weak band at longer wavelengths, typically around 350 nm for nitroaromatics. rsc.orguni-muenchen.de

The presence of the chloro and isopropyl substituents on the benzene ring will cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the positions of these absorption maxima compared to unsubstituted nitrobenzene. nih.gov

Table 2: Expected Electronic Transitions for this compound

Type of TransitionChromophore InvolvedExpected Wavelength RegionRelative Intensity
π → πSubstituted Benzene Ring & Nitro Group~250 nmStrong
n → πNitro Group (C-NO₂)~350 nmWeak

X-Ray Diffraction for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural data. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the pattern of diffracted rays.

The key information obtained from such an analysis includes:

Crystal System and Space Group: Defines the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position (x, y, z) of every atom within the unit cell.

Molecular Geometry: From the atomic coordinates, precise bond lengths (e.g., C-C, C-Cl, C-N, N-O) and bond angles can be calculated, confirming the molecular structure.

Torsional Angles: This includes the angle of the nitro group relative to the plane of the benzene ring, which is a key structural feature in nitrobenzene derivatives. nih.gov

Intermolecular Interactions: Analysis of the crystal packing can identify non-covalent interactions such as hydrogen bonds or stacking interactions that stabilize the crystal structure. nih.gov

While a specific crystal structure for this compound is not publicly documented, the methodology remains the gold standard for solid-state structural elucidation of such compounds.

Table 3: Structural Data Obtainable from X-Ray Diffraction

ParameterDescription
Crystal SystemThe basic geometric classification of the crystal (e.g., triclinic, cubic).
Space GroupThe set of symmetry operations applicable to the crystal structure.
Unit Cell ParametersThe dimensions (a, b, c) and angles (α, β, γ) of the repeating unit.
Bond LengthsThe distances between bonded atoms (in Ångströms).
Bond AnglesThe angles formed between three connected atoms (in degrees).
Intermolecular ContactsDistances between atoms of adjacent molecules, indicating packing forces.

Development of Novel Analytical Protocols for Specific Research Needs

The development of novel analytical protocols is often driven by specific research or industrial needs, such as monitoring for impurities, analyzing environmental samples, or performing quality control. For this compound, such protocols would likely focus on achieving high sensitivity, selectivity, and efficiency.

Research needs might necessitate the development of methods to:

Separate and Quantify Isomers: The synthesis of this compound may produce other isomers (e.g., 2-Chloro-1-isopropyl-4-nitrobenzene). nih.gov Capillary gas chromatography (GC) with high-resolution columns would be the method of choice for separating these closely related compounds.

Detect Trace Levels in Environmental Matrices: The detection of chlorinated nitrobenzenes in water or soil requires highly sensitive methods. Protocols based on Gas Chromatography-Mass Spectrometry (GC-MS) are often developed for this purpose, as they provide both excellent separation and definitive identification. nih.gov Sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be optimized to concentrate the analyte from the sample matrix.

High-Throughput Screening: In an industrial setting, rapid quality control might be necessary. High-Performance Liquid Chromatography (HPLC) methods with UV or diode-array detectors (DAD) could be developed for fast and reliable quantification of the main component and any known impurities.

These novel protocols are typically validated according to established guidelines to ensure their accuracy, precision, linearity, and robustness for the intended application.

Environmental Transformation and Degradation Pathways of 1 Chloro 4 Isopropyl 3 Nitrobenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photodegradation), water (hydrolysis), and chemical oxidation.

Photodegradation Kinetics and Products

Hydrolysis and Chemical Oxidation

Hydrolysis is not expected to be a significant degradation pathway for 1-Chloro-4-isopropyl-3-nitrobenzene under typical environmental conditions due to the stability of the chloro and nitro groups attached to the benzene (B151609) ring. aarti-industries.com However, chemical oxidation can play a role in its transformation. For example, ozonation has been used as a pretreatment for wastewater containing 1-chloro-4-nitrobenzene (B41953), followed by biological treatment. nih.gov This suggests that strong oxidizing agents can initiate the breakdown of the molecule, likely by attacking the aromatic ring or the isopropyl group. The benzene ring itself is generally resistant to oxidizing agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇), but the alkyl side chain (the isopropyl group) could potentially be oxidized to a carboxyl group if a benzylic hydrogen is present. researchgate.net Additionally, abiotic reduction of chloronitrobenzenes can occur in the presence of natural organic matter and reducing agents like sulfide, leading to the formation of the corresponding anilines. acs.orgmorressier.com

Biotic Degradation Mechanisms

The microbial breakdown of nitroaromatic compounds is a key process in their removal from the environment. nih.govcswab.orgdtic.mil Bacteria have evolved diverse strategies to metabolize these synthetic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov

Microbial Metabolism and Mineralization Studies

Although no studies have specifically isolated microorganisms that degrade this compound, research on other chloronitrobenzenes provides significant insights. For example, a bacterial strain, Comamonadaceae sp. LW1, has been shown to utilize 1-chloro-4-nitrobenzene (1C4NB) as its sole source of carbon, nitrogen, and energy, leading to its complete mineralization. nih.gov This process involves the release of chloride and ammonia (B1221849) from the parent molecule. nih.gov The ability of microorganisms to degrade nitroaromatic compounds can be adaptive, with exposure to the compound leading to the induction of specific metabolic pathways. microbiologyresearch.org While some microbes can fully mineralize these compounds, others may only perform biotransformation, leading to the accumulation of intermediate products. nih.gov For instance, some Pseudomonas species convert 1C4NB to 4-chloroaniline (B138754) and its acetylated derivatives without further breakdown. nih.gov

Identification of Biodegradation Intermediates and Metabolites

The biodegradation of chloronitrobenzene can proceed through several pathways, leading to a variety of intermediates. A common initial step is the reduction of the nitro group. nih.gov In the case of 1C4NB degradation by Comamonadaceae sp. LW1 under anaerobic conditions, the initial product identified was 2-amino-5-chlorophenol (B1209517). nih.gov This indicates a partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger rearrangement. nih.govnih.gov In the presence of oxygen, this intermediate can be further transformed. nih.gov

Another potential pathway involves the complete reduction of the nitro group to form the corresponding chloroaniline. nih.gov For example, the yeast Rhodosporidium sp. metabolizes 1C4NB to 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide. nih.gov Oxidative pathways are also possible, where a dioxygenase enzyme attacks the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of catechols. nih.gov

Based on these findings, the biodegradation of this compound could potentially produce intermediates such as:

Amino-chloro-isopropyl-phenols (via partial reduction and rearrangement)

Chloro-isopropyl-aniline (via complete nitro reduction)

Chloro-isopropyl-catechols (via oxidative denitration)

The following table summarizes potential initial reactions based on studies of analogous compounds.

Reaction Type Potential Intermediate from this compound Reference Compound and Pathway
Partial Nitro Reduction & RearrangementAmino-chloro-isopropyl-phenol1-Chloro-4-nitrobenzene to 2-amino-5-chlorophenol nih.govnih.gov
Complete Nitro ReductionChloro-isopropyl-aniline1-Chloro-4-nitrobenzene to 4-chloroaniline nih.gov
Oxidative DenitrationChloro-isopropyl-catecholNitrobenzene (B124822) to catechol nih.gov
Oxidative DechlorinationHydroxy-isopropyl-nitrobenzene2-chloro-4-nitrobenzoic acid to 2-hydroxy-4-nitrobenzoic acid nih.gov

Novel Enzymatic Pathways for Nitroaromatic Compound Degradation

Research has uncovered novel enzymatic pathways for the degradation of nitroaromatic compounds. nih.gov One of the key initial steps can be catalyzed by nitrobenzene dioxygenase (NBDO), which adds two hydroxyl groups to the aromatic ring, releasing nitrite. researchgate.net Another important enzymatic reaction is the reduction of the nitro group, which can be the first step in both anaerobic and some aerobic degradation pathways. nih.gov

In the degradation of 2-chloro-4-nitrobenzoic acid by an Acinetobacter sp., a novel pathway was identified that involved both oxidative and reductive steps. nih.gov The process was initiated by an oxidative ortho-dehalogenation, followed by denitration to form 2,4-dihydroxybenzoic acid. nih.gov This was then followed by a reductive dehydroxylation. nih.gov Such complex, multi-step enzymatic pathways highlight the diverse strategies microbes employ to break down these recalcitrant molecules. The degradation of this compound would likely involve a similar cascade of enzymatic reactions, tailored to its specific structure.

The following table lists enzymes involved in the degradation of related nitroaromatic compounds, which could potentially be involved in the breakdown of this compound.

Enzyme Function Example Substrate Reference
Nitrobenzene DioxygenaseInitial oxidative attack, release of nitriteNitrobenzene researchgate.netnih.gov
2-Aminophenol 1,6-dioxygenaseRing cleavage of aminophenols2-Aminophenol researchgate.net
Catechol 2,3-dioxygenaseMeta ring cleavage of catecholCatechol nih.gov
Mono-oxygenaseOxidative dehalogenation/denitration2-chloro-4-nitrobenzoic acid nih.gov

Environmental Fate Modeling and Persistence Assessment

Assessing the environmental persistence of a chemical like this compound involves evaluating its resistance to degradation and its potential to accumulate in environmental compartments.

Models for the analogue compound, 1-chloro-4-nitrobenzene, indicate it is not readily biodegradable in water and is non-degradable in soil. aarti-industries.com This suggests that this compound is also likely to be persistent in the environment. Chlorinated nitroaromatic compounds are known to be recalcitrant to biological breakdown. nih.gov The European Economic Community has classified the related compound 1-chloro-4-nitrobenzene as particularly harmful and persistent in the environment. nih.gov

Bioaccumulation potential is another critical factor in environmental risk assessment. For 1-chloro-4-nitrobenzene, a low potential for bioaccumulation is suggested, with a reported bioconcentration factor (BCF) of 108 in rainbow trout over 36 days, which is below the threshold (BCF < 500) for high bioaccumulation potential. aarti-industries.comsigmaaldrich.com Given the structural similarity, this compound is expected to exhibit a similarly low potential for bioaccumulation. The computed XLogP3 value, an indicator of a substance's lipophilicity and potential to bioaccumulate, for this compound is 3.8. nih.gov

Remediation Technologies (Principles and Chemical Aspects)

Remediation of sites contaminated with persistent organic pollutants like chlorinated nitroaromatic compounds requires effective and often targeted technologies. The primary goal of these technologies is to either remove the contaminant from the environmental matrix (soil, water) or transform it into less harmful substances. Common approaches include physical methods like adsorption, chemical treatments such as advanced oxidation processes, and biological degradation. nih.gov

For related chloronitrobenzene compounds, a combination of chemical and biological treatments has been shown to be effective. nih.gov The selection of a specific technology or a combination thereof depends on site-specific conditions, contaminant concentration, and regulatory requirements.

Adsorption is a widely used physical remediation process for removing organic contaminants from water. The principle involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this process is influenced by factors such as pH, temperature, contact time, and the initial concentration of the contaminant.

Research on the adsorption of the analogue compound, 1-chloro-4-nitrobenzene, from aqueous solutions using single-walled carbon nanotubes (SWCNTs) as an adsorbent has provided detailed insights. sid.iriau.ir In these studies, the maximum removal of 1-chloro-4-nitrobenzene (81.9%) was achieved at a pH of 6. sid.iriau.ir The efficiency of removal was observed to decrease at higher initial concentrations of the contaminant and at lower adsorbent doses. sid.iriau.ir The equilibrium time for the adsorption process was established at 60 minutes at a temperature of 25°C. sid.iriau.ir The experimental data for 1-chloro-4-nitrobenzene adsorption was best described by the Freundlich isotherm model, which is often indicative of adsorption on a heterogeneous surface. sid.iriau.ir These findings suggest that adsorption onto carbon-based materials could be a viable strategy for the remediation of water contaminated with this compound.

Parameter Optimal Condition/Finding Reference
Adsorbent Single-Walled Carbon Nanotubes (SWCNTs) sid.iriau.ir
Target Compound 1-Chloro-4-nitrobenzene sid.iriau.ir
Equilibrium Time 60 minutes (at 25°C) sid.iriau.ir
Maximum Removal 81.9% sid.iriau.ir
Optimal pH 6 sid.iriau.ir
Effect of Concentration Removal efficiency decreases with higher initial concentrations. sid.ir
Effect of Adsorbent Dose Removal percentage increases with higher adsorbent dosage. sid.ir
Adsorption Isotherm Model Freundlich isotherm provides the best fit. sid.iriau.ir

Chemical treatment methods, particularly advanced oxidation processes (AOPs), are employed to degrade persistent organic pollutants. Ozonation is one such AOP that utilizes ozone (O₃) as a powerful oxidant to break down complex organic molecules into simpler, less toxic compounds, and potentially mineralize them to carbon dioxide and water.

Applications of 1 Chloro 4 Isopropyl 3 Nitrobenzene As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

1-Chloro-4-isopropyl-3-nitrobenzene serves as a foundational component in multi-step synthetic pathways. Its benzene (B151609) core is functionalized with groups that can either be transformed or used to direct subsequent reactions, making it a versatile building block for a range of specialized organic compounds. Chlorinated nitroaromatic compounds are recognized as important intermediates for the production of various industrial chemicals. researchgate.netnih.gov The reactivity of the chloro and nitro groups allows for diverse chemical modifications, enabling chemists to build complex molecular architectures.

Substituted chloronitrobenzenes are a significant class of intermediates in the synthesis of agrochemicals, including pesticides and herbicides. nih.gov The chemical structure of this compound contains the necessary reactive sites for it to function as a precursor in this field. The nitro group can be chemically reduced to form an aniline (B41778) derivative, a common structural motif in many active agrochemical ingredients. Furthermore, the chlorine atom can be replaced through nucleophilic aromatic substitution, allowing for the attachment of other functional groups to create a diverse array of potential agrochemical compounds.

Historically, chloronitrobenzene compounds have been fundamental to the dye industry, particularly in the production of azo and sulfur dyes. nih.gov The synthetic utility of this compound aligns with this application. The transformation of its nitro group into an amino group is a key step in creating the diazonium salts necessary for azo dye synthesis. The presence and position of the chlorine and isopropyl groups on the aromatic ring would ultimately influence the final properties of the dye molecule, such as its color, fastness, and solubility. This makes it a useful building block for creating custom specialty dyes.

In the field of material science, aromatic nitro compounds are of research interest for developing new materials with specific electronic or optical properties. The nitro group is strongly electron-withdrawing, which can impart unique characteristics to a molecule. While specific applications for this compound in this area are not extensively documented, its structure suggests potential as a building block for synthesizing novel polymers or organic semiconductors. The functional groups could be modified to incorporate the molecule into larger polymer chains or to fine-tune its electronic behavior for use in advanced materials.

Leveraging Structure for Targeted Synthesis

The synthetic utility of this compound is a direct result of the interplay between its functional groups. Each group exerts an electronic influence on the benzene ring, directing the position of subsequent chemical reactions. libretexts.org Chemists can leverage these directing effects for targeted synthesis.

The key reactive features of the molecule include:

The Nitro Group: This group strongly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. More importantly, it activates the ring for nucleophilic aromatic substitution, making the chlorine atom susceptible to displacement by nucleophiles. The nitro group itself is readily reduced to an amine (NH2), which is a versatile functional group for further synthesis.

The Chloro Group: As a halogen, it is a deactivating but ortho-, para-directing substituent for electrophilic substitution. libretexts.org Its primary role in this molecule is often as a leaving group in nucleophilic substitution reactions.

The Isopropyl Group: This alkyl group is an activating, ortho-, para-director for electrophilic substitution. libretexts.org It also provides steric bulk, which can influence the accessibility of adjacent positions on the ring.

This combination allows for a controlled, stepwise modification of the molecule. For instance, a nucleophile will preferentially replace the chlorine atom due to activation by the nitro group. Alternatively, reduction of the nitro group to an amine creates a new directing group that can be used to guide further substitutions on the ring.

Table 1: Functional Group Directing Effects for Electrophilic Aromatic Substitution

Functional Group Activating/Deactivating Directing Effect
Isopropyl (-CH(CH₃)₂) Activating Ortho, Para
Chloro (-Cl) Deactivating Ortho, Para

Process Chemistry Considerations for Industrial Scale Synthesis

The industrial production of substituted nitroaromatic compounds involves careful control of reaction conditions to ensure safety, efficiency, and purity. The synthesis of this compound on an industrial scale would likely involve the nitration of a chlorinated cumene (B47948) precursor.

A plausible synthetic route would start with 1-chloro-4-isopropylbenzene. The nitration of this starting material using a mixture of nitric acid and sulfuric acid would introduce the nitro group onto the ring. wikipedia.org However, this reaction would produce a mixture of isomers, as both the chloro and isopropyl groups direct to different positions. The separation of the desired this compound isomer from unwanted byproducts would be a critical and challenging step. Industrial processes for separating similar nitro-isomers often rely on techniques like fractional crystallization, where careful adjustment of conditions such as temperature and solvent concentration can cause the desired isomer to selectively crystallize from the mixture. google.com Process optimization would focus on maximizing the yield of the target isomer while minimizing waste and ensuring the safe handling of nitrating agents.

Future Research Directions and Emerging Paradigms in the Study of 1 Chloro 4 Isopropyl 3 Nitrobenzene

Exploration of Novel Reaction Pathways and Catalysis

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed sulfuric and nitric acids. nih.gov Researchers are now actively exploring novel reaction pathways and catalytic systems to improve efficiency, selectivity, and safety. One area of interest is the development of new nitrating agents. For instance, 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036) has been introduced as a Brønsted acidic ionic liquid for the nitration of aromatic compounds, offering advantages like shorter reaction times and high yields. orgchemres.org

Another promising avenue is ipso-nitration, where a substituent other than hydrogen, such as a boronic acid group, is replaced by a nitro group. orgchemres.org This method can offer superior regioselectivity compared to traditional electrophilic aromatic substitution. Furthermore, the use of metal-organic frameworks (MOFs) in conjunction with reagents like sodium nitrite (B80452) is being investigated for selective nitration. orgchemres.org Photocatalytic synthesis using materials like gold-titanium dioxide (Au-TiO2) nanoparticles is also emerging as a green alternative for converting nitroarenes into other valuable chemicals. researchgate.net The development of functionalized nitroso compounds and their use in intramolecular ene reactions represents another innovative approach to creating complex molecular architectures from nitro-group-containing precursors. ucl.ac.uk

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling predictive modeling and automated planning. nih.govresearchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions with high accuracy. researchgate.netsciencedaily.com For a compound like 1-chloro-4-isopropyl-3-nitrobenzene, AI algorithms could predict optimal reaction conditions, suggest novel synthetic routes, and even design more efficient catalysts. youtube.com

Data-driven synthesis planning programs are already being developed to assist chemists in designing synthetic pathways. nih.gov These tools can be integrated with automated synthesis platforms, further accelerating the discovery and optimization of synthetic routes. nih.gov While challenges such as data quality and the need for large datasets remain, the continuous development of AI and ML promises to significantly reduce the time and resources required for chemical synthesis. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques are playing a pivotal role in enabling real-time, in situ monitoring of chemical reactions. uts.edu.au Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Visible spectroscopy provide molecular-level information about the species present in a reaction mixture as it evolves. ku.ac.ke

For instance, mobile-extraction differential optical absorption spectroscopy (Me-DOAS) is a powerful tool for the real-time detection of volatile organic compounds and can be adapted to monitor reaction off-gases. mdpi.com Other emerging techniques like Laser-Induced Breakdown Spectroscopy (LIBS) and Cavity Ring-Down Spectroscopy (CRDS) offer high sensitivity and selectivity for elemental and trace gas analysis, respectively. numberanalytics.com The integration of these advanced spectroscopic methods allows for a more dynamic and detailed understanding of reaction pathways, helping to identify transient intermediates and optimize process parameters for improved yield and purity.

Sustainable and Green Synthetic Approaches for Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.gov For a compound like this compound, which serves as a precursor for various derivatives used in pharmaceuticals and agrochemicals, adopting sustainable practices is paramount. nih.gov Green chemistry focuses on minimizing waste, using less hazardous reagents, and improving energy efficiency. nih.gov

Deeper Understanding of Environmental Transformations and Remediation Strategies

Chlorinated nitroaromatic compounds, including this compound, are recognized as persistent environmental pollutants. researchgate.netnih.gov Understanding their fate and transport in the environment is crucial for developing effective remediation strategies. Research is focused on elucidating the various transformation pathways, both biotic and abiotic, that these compounds undergo in soil and water. researchgate.netpsu.edu

Biodegradation by microorganisms represents a key mechanism for the natural attenuation of these pollutants. nih.govcswab.org Scientists have isolated bacteria capable of using chlorinated nitroaromatic compounds as a source of carbon and energy. nih.gov The metabolic pathways involved in this degradation are being studied in detail to enhance bioremediation processes. researchgate.net For instance, some bacteria can reduce the nitro group to a hydroxylamino group, followed by enzymatic rearrangement. nih.gov

In addition to bioremediation, various physicochemical remediation techniques are available, such as excavation and disposal, pump-and-treat systems, and in-situ chemical reduction (ISCR). numberanalytics.comaugustmack.comresearchgate.net Advanced oxidation processes and the use of nanomaterials for remediation are also areas of active investigation. numberanalytics.com A comprehensive understanding of the environmental behavior of this compound will enable the development of targeted and effective strategies to mitigate its environmental impact. iaea.org

Unexplored Chemical Space and Derivative Libraries

The core structure of this compound provides a scaffold for the creation of a vast number of derivatives with potentially novel properties and applications. The exploration of this "chemical space" is a key area of future research. biosolveit.de By systematically modifying the functional groups on the benzene (B151609) ring, chemists can generate large libraries of related compounds.

This exploration can be guided by computational methods, including AI and machine learning, which can predict the properties of virtual compounds before they are synthesized. nih.govyoutube.com This "SAR by Space" approach accelerates the discovery of new molecules with desired activities, for example, as new drug candidates or specialized materials. biosolveit.de The generation and screening of such derivative libraries will undoubtedly uncover new applications for compounds derived from this compound, expanding its utility in various scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-4-isopropyl-3-nitrobenzene, and how can reaction conditions be optimized?

  • Methodology : Begin with nitration and chlorination of isopropylbenzene derivatives. Optimize temperature (e.g., controlled nitration at 0–40°C) and stoichiometry of reagents (e.g., nitric acid/sulfuric acid mixtures). Monitor intermediates via TLC or HPLC to avoid over-nitration. Use inert atmospheres to suppress side reactions . For regioselectivity, leverage steric effects of the isopropyl group to direct nitro and chloro substituents to the 3- and 1-positions, respectively .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C-NMR for substituent patterns (e.g., isopropyl methyl splits, nitro group deshielding). Compare with databases like NIST Chemistry WebBook for chloro-nitrobenzene derivatives .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially if synthetic byproducts form .
  • IR spectroscopy : Identify nitro (1520–1350 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) stretches .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Engineering controls : Use local exhaust ventilation and closed systems to minimize dust/aerosol exposure .
  • PPE : Wear nitrile gloves, vapor respirators, and safety goggles with face shields. Avoid ignition sources due to flammability risks .
  • Storage : Keep in airtight containers at 2–8°C, protected from light to prevent decomposition .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for chloro-nitrobenzene derivatives be resolved?

  • Methodology :

  • Cross-validate data using multiple techniques (e.g., 1H^1H-NMR vs. 15N^{15}N-NMR for nitro group confirmation) .
  • Perform isotopic labeling (e.g., 13C^{13}C-labeled precursors) to trace substituent effects.
  • Use computational tools (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. How does the isopropyl group influence the reactivity of this compound in substitution reactions?

  • Methodology :

  • Study steric hindrance effects: The bulky isopropyl group reduces accessibility to the 4-position, directing electrophiles to the 5- or 6-positions in further reactions.
  • Compare reaction rates with non-substituted analogs (e.g., 1-chloro-3-nitrobenzene) to quantify steric/electronic impacts. Use kinetic studies (e.g., UV-Vis monitoring) to track substitution progress .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and mass spectrometry to identify nitro-containing byproducts.
  • GC-MS : Analyze volatile impurities (e.g., residual solvents) with DB-5MS columns.
  • Elemental analysis : Quantify halogen/nitrogen content to verify stoichiometric purity .

Q. How can stability studies for this compound under varying conditions be designed?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.
  • Photostability : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffered solutions (pH 2–12) to identify hydrolysis products (e.g., nitroso derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-isopropyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-isopropyl-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.